molecular formula C11H18N2O3 B8110277 isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone

isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone

Cat. No.: B8110277
M. Wt: 226.27 g/mol
InChI Key: WNCYAEJOAQMQIR-BBBLOLIVSA-N
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Description

Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone is a complex organic compound that features a unique combination of isoxazolidine and octahydropyrano[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of nitrones with electrophilic olefins, which is a convenient way to construct isoxazolidines . This reaction is often carried out under reflux conditions in solvents such as toluene or methanol, with the use of catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazolidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit glycogen synthase kinase-3β or 5-hydroxytryptamine receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrinodemin A
  • Lycojaponicumin B
  • Flueggine A
  • Setigerumine I
  • Dactylicapnosinine

Uniqueness

Isoxazolidin-2-yl((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoxazolidine and octahydropyrano[3,4-c]pyrrole moieties sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-11(13-2-1-3-16-13)10-7-15-6-8-4-12-5-9(8)10/h8-10,12H,1-7H2/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYAEJOAQMQIR-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(OC1)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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